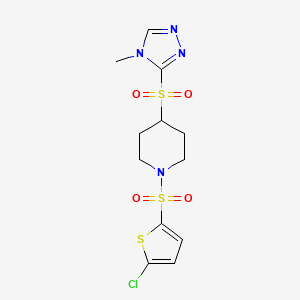
2,6-ジブロモ-3-ヒドロキシ-4-メトキシベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Br2O3. It is known for its unique structure, which includes two bromine atoms, a hydroxyl group, a methoxy group, and an aldehyde group attached to a benzene ring.
科学的研究の応用
2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
Target of Action
It’s known that similar compounds often interact with proteins or enzymes that play crucial roles in various biochemical processes .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Given its chemical structure, it may be involved in pathways related to aromatic compounds .
Pharmacokinetics
Similar compounds are often absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the compound’s bioavailability.
Result of Action
Similar compounds have been shown to cause changes in the function of target molecules, potentially leading to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde. For instance, the compound is a solid that is soluble in organic solvents such as alcohol, ether, and ketone, and slightly soluble in water . Therefore, the presence of these solvents can affect the compound’s solubility and, consequently, its bioavailability and efficacy .
生化学分析
Biochemical Properties
The biochemical properties of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde are not fully understood. It is known that similar compounds can participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution
Cellular Effects
The cellular effects of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde are currently unknown. Similar compounds have been shown to disrupt cell wall integrity and increase cell membrane permeability
Molecular Mechanism
The molecular mechanism of action of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde is not yet known. Similar compounds are known to undergo reactions at the benzylic position, which can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde. The reaction typically involves the use of bromine in an organic solvent such as dichloromethane or acetic acid, under controlled conditions to ensure selective bromination at the desired positions on the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
類似化合物との比較
2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde can be compared with similar compounds such as:
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: This compound has only one bromine atom and may exhibit different reactivity and biological activity compared to the dibromo derivative.
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: This compound has a similar structure but with bromine atoms at different positions, which can affect its chemical properties and applications.
3-Bromo-4-hydroxybenzaldehyde: This compound lacks the methoxy group, which can influence its solubility and reactivity in various chemical reactions.
The uniqueness of 2,6-Dibromo-3-hydroxy-4-methoxybenzaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2,6-dibromo-3-hydroxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-6-2-5(9)4(3-11)7(10)8(6)12/h2-3,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLYXTOAWGCNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1O)Br)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-2-thienylmethylidene]aniline](/img/structure/B2479630.png)



![1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2479638.png)


![4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2479642.png)
![3-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2479644.png)
![3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2479647.png)
![2-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2479649.png)
![5-((2-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479650.png)

![2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol](/img/structure/B2479652.png)
